

a comparative pharmacokinetic profiling of Calderasib and its analogs

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A Comparative Pharmacokinetic Profile of **Calderasib** and its Analogs, Sotorasib and Adagrasib

This guide provides a comparative analysis of the pharmacokinetic profiles of **Calderasib** (MK-1084) and its analogs, sotorasib and adagrasib. All three compounds are potent and selective inhibitors of the KRAS G12C mutation, a key driver in various cancers. This comparison is intended for researchers, scientists, and drug development professionals to provide an objective overview of the preclinical pharmacokinetic properties of these molecules, supported by available experimental data.

Introduction

Calderasib is a novel, orally bioavailable KRAS G12C inhibitor currently in clinical development.[1][2] Sotorasib and adagrasib are approved drugs that also target the KRAS G12C mutation and serve as relevant comparators for understanding the pharmacokinetic properties of this class of inhibitors. This guide summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and provides visualizations of the relevant biological pathway and experimental workflows.

Comparative Pharmacokinetic Data

The following table summarizes the key preclinical pharmacokinetic parameters of **Calderasib**, sotorasib, and adagrasib in mice.



Parameter	Calderasib (MK- 1084)	Sotorasib	Adagrasib
Dose	10-30 mg/kg (p.o.)*	25 mg/kg (p.o.)	30 mg/kg (p.o.)
Plasma Clearance (CL)	22 mL/min/kg	Not explicitly reported	Not explicitly reported
Mean Residence Time (MRT)	1.1 h	Not explicitly reported	Not explicitly reported
Oral Bioavailability (F%)	61%	Not explicitly reported	~26-63% (in mice, rats, dogs)[3]
Maximum Plasma Concentration (Cmax)	Not explicitly reported	~400 nM (in wild-type mice at 20 mg/kg)	~677 ng/mL (in rats at 30 mg/kg)[3]
Area Under the Curve (AUC)	Not explicitly reported	AUC(0–4h) data available in wild-type and genetically modified mice	AUC(0–8h) data available in wild-type and genetically modified mice[4]
Half-life (t1/2)	Not explicitly reported	Not explicitly reported for mice	~1.51 h (i.v. in mice)

*Note: The specific single dose used to determine the pharmacokinetic parameters for **Calderasib** was not explicitly stated in the available literature; the dose range is from an in vivo efficacy study.[5][6]

Experimental Protocols

The pharmacokinetic parameters presented in this guide were determined using standard preclinical in vivo studies. The general methodologies are outlined below.

In Vivo Pharmacokinetic Study Protocol

A generalized workflow for the preclinical pharmacokinetic studies of these KRAS G12C inhibitors is as follows:

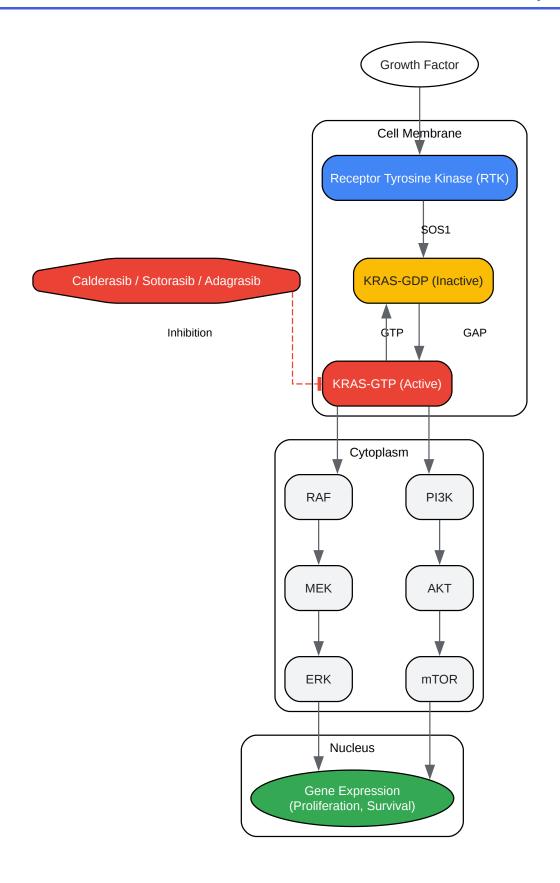


- Animal Models: Studies are typically conducted in rodent models, such as mice (e.g., ICR-SCID, nu/nu) or rats (e.g., Sprague-Dawley).[3][7]
- Drug Administration: The compounds are administered orally (p.o.) via gavage. Intravenous (i.v.) administration is also used to determine absolute bioavailability.
- Dosing: Single doses are administered to assess the pharmacokinetic profile. For
 Calderasib, the reported data is based on a dose range of 10-30 mg/kg.[5][6] Sotorasib has
 been studied at doses such as 25 mg/kg in mice for efficacy studies.[8] Adagrasib has been
 evaluated at doses of 30 mg/kg in mice and rats.[3][9]
- Sample Collection: Blood samples are collected at various time points post-administration from the tail vein or via cardiac puncture. Plasma is then separated by centrifugation.
- Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3]
- Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using noncompartmental analysis to determine key pharmacokinetic parameters such as Cmax, AUC, clearance, and bioavailability.

Visualizations KRAS Signaling Pathway

The following diagram illustrates the simplified KRAS signaling pathway, which is the target of **Calderasib**, sotorasib, and adagrasib. These inhibitors act on the mutated KRAS G12C protein, preventing downstream signaling that leads to cell proliferation and tumor growth.





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KRAS Signaling Pathway Inhibition





Experimental Workflow for Preclinical Pharmacokinetic Profiling

The following diagram outlines the typical experimental workflow for determining the pharmacokinetic profile of a drug candidate in a preclinical setting.



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Preclinical Pharmacokinetic Workflow

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References

- 1. Calderasib (MK-1084) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 2. Discovery of MK-1084: An Orally Bioavailable and Low-Dose KRASG12C Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the KRASG12C inhibitor adagrasib is limited by CYP3A and ABCB1, and influenced by binding to mouse plasma carboxylesterase 1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]



- 7. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
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